An In-depth Technical Guide to the Chemical Structure and Analysis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one
An In-depth Technical Guide to the Chemical Structure and Analysis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the chemical structure of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, a substituted flavone derivative. As a member of the chromen-4-one class, this molecule holds potential for further investigation in medicinal chemistry due to the diverse biological activities associated with this scaffold. This document will delve into its structural elucidation through modern spectroscopic techniques, plausible synthetic routes, and an exploration of its potential pharmacological relevance based on existing literature for related compounds.
Introduction: The Prominence of the Chromen-4-one Scaffold
The 4H-chromen-4-one, or flavone, core is a privileged structure in medicinal chemistry, found in a vast array of naturally occurring and synthetic compounds.[1][2] These molecules have garnered significant attention due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][3][4] The biological efficacy of chromen-4-one derivatives is often dictated by the nature and position of substituents on the core structure. The subject of this guide, 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, features a chlorine atom on the benzopyran ring and a tolyl group at the 2-position, modifications that are expected to influence its physicochemical properties and biological profile.
Molecular Structure and Chemical Properties
Chemical Name: 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one Molecular Formula: C₁₆H₁₁ClO₂ Molecular Weight: 270.71 g/mol
The core of the molecule is a chromen-4-one system, which consists of a benzene ring fused to a pyran-4-one ring. A chlorine atom is substituted at the 6-position of the benzopyran ring, and a 3-methylphenyl (m-tolyl) group is attached at the 2-position.
Caption: Proposed synthetic workflow for 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one.
Experimental Protocol (Adapted from similar syntheses)
[3] Step 1: Synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)
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To a solution of 5'-chloro-2'-hydroxyacetophenone (1 equivalent) in ethanol, add 3-methylbenzaldehyde (1.1 equivalents).
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Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, while stirring at room temperature.
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Continue stirring the reaction mixture for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
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The precipitated solid (the chalcone) is collected by filtration, washed with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one
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Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
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Add a catalytic amount of iodine (I₂) to the solution.
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Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.
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Monitor the progress of the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
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The precipitated product is collected by filtration, washed with water, and dried.
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Purification can be achieved by column chromatography on silica gel or by recrystallization.
Structural Elucidation: A Spectroscopic Approach
The definitive structure of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one can be confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography would provide the most unambiguous structural data, including bond lengths and angles. [5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. [7]Based on the known spectral data of the closely related compound, 6-chloro-2-phenyl-4H-chromen-4-one, we can predict the expected ¹H and ¹³C NMR chemical shifts for our target molecule. [8]The presence of the 3-methylphenyl group will introduce characteristic signals and splitting patterns.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | d | 1H | H-5 |
| ~7.8-7.7 | m | 2H | H-2', H-6' |
| ~7.60 | dd | 1H | H-7 |
| ~7.50 | d | 1H | H-8 |
| ~7.4-7.3 | m | 2H | H-4', H-5' |
| ~6.80 | s | 1H | H-3 |
| ~2.45 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | C-4 (C=O) |
| ~163 | C-2 |
| ~154 | C-8a |
| ~138 | C-3' |
| ~134 | C-7 |
| ~132 | C-1' |
| ~131 | C-5' |
| ~130 | C-6 |
| ~129 | C-4' |
| ~126 | C-6' |
| ~125 | C-5 |
| ~124 | C-2' |
| ~120 | C-4a |
| ~119 | C-8 |
| ~107 | C-3 |
| ~21 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope.
Predicted Fragmentation Pathway
The fragmentation of flavones in mass spectrometry often involves a retro-Diels-Alder (RDA) reaction, cleaving the pyran ring. This would lead to characteristic fragment ions.
Caption: Predicted major fragmentation pathway in mass spectrometry.
Potential Pharmacological Significance
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Anti-inflammatory Activity: Many flavone derivatives have demonstrated potent anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. [1]The substitution pattern on the 2-phenyl ring can significantly influence this activity. [1]
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Anticancer Activity: The chromen-4-one scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. [2]The mechanisms of action are diverse and can include the induction of apoptosis and inhibition of cell cycle progression. Halogenated flavones, in particular, have shown promising anticancer potential.
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Antimicrobial Activity: Chromen-4-one derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi. [3]The presence of a chlorine atom may enhance the antimicrobial properties of the molecule.
Further research, including in vitro and in vivo studies, is necessary to fully elucidate the specific biological activities and therapeutic potential of 6-chloro-2-(3-methylphenyl)-4H-chromen-4-one.
Conclusion
6-chloro-2-(3-methylphenyl)-4H-chromen-4-one is a synthetic flavone derivative with a chemical structure that suggests potential for biological activity. This guide has provided a comprehensive overview of its molecular structure, plausible synthetic methodologies, and predicted spectroscopic characteristics based on established chemical principles and data from closely related analogs. The chromen-4-one core, coupled with its specific substitution pattern, makes this compound an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. The detailed protocols and analytical insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and characterization of this and other novel chromen-4-one derivatives.
References
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